molecular formula C14H4Br4S4 B1494204 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

Cat. No.: B1494204
M. Wt: 620.1 g/mol
InChI Key: QVBKNXWEMIMCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene is a complex organic compound with the molecular formula C14H4Br4S4 and a molecular weight of 620.06 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and thiophene rings. It is primarily used in research and development within the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene typically involves the bromination of thieno[3,2-b]thiophene derivatives. One common method is the Stille coupling reaction, where thieno[3,2-b]thiophene is reacted with dibromo compounds to form the desired product . The reaction conditions often include the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability. This might include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Anhydrous Solvents: Such as tetrahydrofuran (THF) and toluene, to maintain reaction conditions free from moisture.

Major Products

The major products formed from these reactions are often larger conjugated polymers and oligomers, which are useful in organic electronics and photovoltaic applications .

Mechanism of Action

The mechanism by which 3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene exerts its effects is primarily through its ability to participate in π-π stacking interactions and form conjugated systems. These interactions enhance the electronic properties of the materials it is incorporated into, making it valuable for applications in organic electronics .

Properties

Molecular Formula

C14H4Br4S4

Molecular Weight

620.1 g/mol

IUPAC Name

3,6-dibromo-2,5-bis(3-bromothiophen-2-yl)thieno[3,2-b]thiophene

InChI

InChI=1S/C14H4Br4S4/c15-5-1-3-19-9(5)11-7(17)13-14(21-11)8(18)12(22-13)10-6(16)2-4-20-10/h1-4H

InChI Key

QVBKNXWEMIMCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=C(C3=C(S2)C(=C(S3)C4=C(C=CS4)Br)Br)Br

Origin of Product

United States

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